molecular formula C14H12BrFN2O2 B13186346 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Katalognummer: B13186346
Molekulargewicht: 339.16 g/mol
InChI-Schlüssel: LCTKYUPWYKPHGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a 2-oxopiperidine core substituted with a 2-bromo-4-fluorophenyl group and a 3-oxopropanenitrile moiety. This structure combines halogenated aromatic and ketone functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C14H12BrFN2O2

Molekulargewicht

339.16 g/mol

IUPAC-Name

3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12BrFN2O2/c15-11-8-9(16)3-4-12(11)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2

InChI-Schlüssel

LCTKYUPWYKPHGD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)Br)C(=O)CC#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo and fluoro substituents can enhance binding affinity and specificity by forming halogen bonds with target proteins. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituents on the phenyl ring or the halogen type.

Table 1: Structural and Property Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Safety Concerns
Target: 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2-Br, 4-F C15H13BrFN2O2 ~339.2* Moderate reactivity; flammable, health hazards
Analog 1: 3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-Br, 2-CH3 C15H15BrN2O2 335.20 Flammable; health/environmental hazards
Analog 2: 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-Br, 3-CH3 C15H15BrN2O2 335.20 Similar to Analog 1; steric effects differ
Analog 3: 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-I C14H12IN2O2 ~357.1 Unstable explosive; extreme flammability
Analog 4: 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2-F, 6-F C14H12F2N2O2 278.25 Discontinued; high electron-withdrawing effects

*Calculated based on halogen substitution trends.

Key Observations:

Electronic Effects: The target compound’s 2-bromo-4-fluoro substitution creates a polarized aromatic system, enhancing electrophilic reactivity compared to methyl-substituted analogs (Analogs 1, 2) .

Steric and Stability Considerations: Analog 3’s iodine substituent increases atomic radius and polarizability but introduces instability (classified as an explosive), limiting its utility compared to bromo/fluoro analogs .

Safety Profiles :

  • The target compound shares flammability and health risks with Analog 1 but avoids the extreme instability of Analog 3 .
  • Analog 4’s discontinuation may relate to synthesis challenges or undesirable pharmacokinetic properties, though specific data are unavailable .

Biologische Aktivität

The compound 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS No. 2060000-64-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C14H12BrFN2O2C_{14}H_{12}BrFN_2O_2, with a molecular weight of 339.16 g/mol. The structure features a piperidine ring substituted with a bromo and fluoro phenyl group, which are critical for its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The introduction of fluorine into the phenyl group often enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects, which may facilitate better interaction with microbial targets .

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

This table illustrates that the compound MA-1156 , a structurally related derivative, demonstrates potent antimicrobial effects at low concentrations, suggesting that 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may exhibit similar properties.

Anticancer Activity

Compounds with oxopiperidine structures have been evaluated for anticancer properties. For example, studies on similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The presence of both the bromo and fluoro substituents is hypothesized to enhance the interaction with cancer cell receptors or enzymes involved in tumor growth regulation .

The proposed mechanism of action for compounds like 3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of the fluorinated phenyl group may disrupt microbial membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For instance:

  • Fluorine Substitution : Enhances antibacterial potency.
  • Bromine Presence : May influence binding affinity to biological targets.

This relationship underscores the importance of chemical modifications in optimizing the efficacy of similar compounds.

Case Studies

A recent investigation focused on the antibacterial efficacy of structurally analogous compounds demonstrated a clear correlation between structural features and biological outcomes. In vitro assays revealed that derivatives with halogen substitutions exhibited lower MIC values compared to their non-halogenated counterparts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.